molecular formula C16H23N3O3 B3014732 (R)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate CAS No. 1349699-83-7

(R)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate

Cat. No.: B3014732
CAS No.: 1349699-83-7
M. Wt: 305.378
InChI Key: PNXRHIQORKGFPV-CYBMUJFWSA-N
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Description

“®-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23N3O3 . It has a molar mass of 305.37212 .

Scientific Research Applications

Synthesis and Chemical Properties

(R)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate is utilized in the synthesis of various biologically active compounds. For instance, it acts as an intermediate in the synthesis of crizotinib, a notable compound with therapeutic applications. This synthesis process involves multiple steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate and confirms the structural integrity through MS and 1 HNMR spectrum analysis (Kong et al., 2016). Additionally, the compound has been used in palladium-catalyzed coupling reactions, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Applications in Drug Synthesis

The compound plays a critical role in the synthesis of key intermediates for various pharmaceutical applications. For example, it is used in the preparation of Vandetanib, an anticancer drug, through a process involving acylation, sulfonation, and substitution (Wang et al., 2015). Similarly, it serves as a crucial intermediate in the synthesis of nociceptin antagonists, highlighting its significance in the development of novel pharmaceuticals (Jona et al., 2009).

Role in Chemical Research

This compound is extensively studied for its chemical properties and potential applications. Studies have focused on its reaction dynamics, structural analysis, and potential as a building block for more complex chemical structures. For example, its utilization in the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors reflects its versatility in organic chemistry (Huard et al., 2012). Research has also delved into the activation of carboxylic acids, including the use of di-tert.-butyl pyrocarbonate, demonstrating the compound's relevance in advanced organic synthesis techniques (Pozdnev, 2009).

Properties

IUPAC Name

tert-butyl (3R)-3-(pyridine-4-carbonylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-4-5-13(11-19)18-14(20)12-6-8-17-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3,(H,18,20)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXRHIQORKGFPV-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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